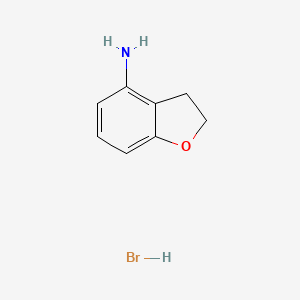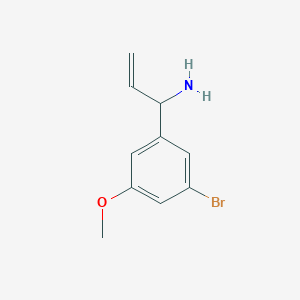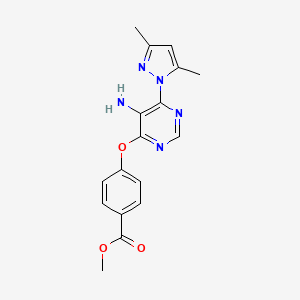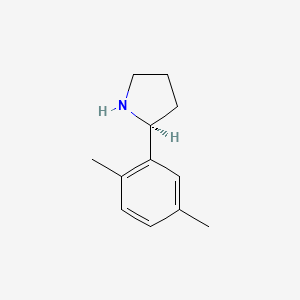
2-(Chlorosulfonyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chlorosulfonyl)acetic acid: methyl 2-(chlorosulfonyl)acetate , is an organic compound with the molecular formula C₃H₅ClO₄S. It features a chlorosulfonyl group (-SO₂Cl) attached to the acetic acid backbone. This compound plays a significant role in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes::
Direct Synthesis: One common method involves the direct reaction of acetic acid with chlorosulfonic acid. The reaction proceeds as follows:
Esterification: Another approach is the esterification of acetic acid with chlorosulfonic acid, followed by hydrolysis to obtain the desired compound:
- In industry, 2-(chlorosulfonyl)acetic acid is synthesized on a larger scale using optimized conditions to achieve high yields.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: The compound readily undergoes hydrolysis in the presence of water, yielding acetic acid and chlorosulfonic acid.
Substitution Reactions: It can participate in substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles (e.g., amines, alcohols).
Esterification: Reacting with alcohols forms esters.
Oxidation and Reduction: While not commonly used for this compound, it can undergo oxidation or reduction reactions.
Hydrolysis: Water, acidic or basic conditions.
Substitution: Various nucleophiles (e.g., amines, alcohols), typically in polar solvents.
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).
Oxidation/Reduction: Specific oxidizing or reducing agents.
- Hydrolysis: Acetic acid and chlorosulfonic acid.
- Substitution: Various esters or amides.
- Esterification: Methyl 2-(chlorosulfonyl)acetate.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: Research on its antimicrobial properties.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
- The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
IUPAC Name |
2-chlorosulfonylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClO4S/c3-8(6,7)1-2(4)5/h1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBCBFHLIIEWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pyrazolo[1,5-b]pyridazin-3-amine dihydrochloride](/img/structure/B13027235.png)





![tert-Butyl 3-bromo-6,6-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13027266.png)
![4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13027270.png)


![6,7-Dichloro-2,3-dihydrobenzo[B]thiophen-3-OL](/img/structure/B13027291.png)
![3-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13027305.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B13027326.png)
